An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoyl Chloride: Synthesis and Properties
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoyl Chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(trifluoromethylthio)benzoyl chloride, a key building block in modern medicinal and agricultural chemistry. This document details its synthesis, chemical and physical properties, and highlights its significance as a versatile acylating agent. The unique electronic properties imparted by the trifluoromethylthio group make this compound a valuable reagent for the development of novel pharmaceuticals and advanced materials.[1][2][3]
Chemical Properties and Applications
4-(Trifluoromethylthio)benzoyl chloride (CAS No. 330-14-3) is a reactive acyl chloride widely utilized in organic synthesis. Its primary application lies in the introduction of the 4-(trifluoromethylthio)benzoyl moiety into various molecules, a process known as acylation.[1][2] This functional group is of particular interest in drug discovery and agrochemical research due to the unique properties of the trifluoromethylthio (-SCF3) group.[1][2][4] The high lipophilicity and strong electron-withdrawing nature of the -SCF3 group can significantly enhance the metabolic stability, bioavailability, and overall efficacy of target molecules.[4]
Consequently, 4-(trifluoromethylthio)benzoyl chloride is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including selective and dual PPAR/FXR ligands, and other potential therapeutic agents.[5] Its enhanced reactivity makes it an efficient tool for the modification of complex molecules, leading to the creation of novel compounds with improved biological activity.[1][2]
Physicochemical Data
A summary of the key physical and chemical properties of 4-(trifluoromethylthio)benzoyl chloride is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 330-14-3 |
| Molecular Formula | C8H4ClF3OS |
| Molecular Weight | 240.63 g/mol [6] |
| Appearance | Colorless to light yellow clear liquid[5] |
| Density | 1.445 g/mL at 25 °C |
| Boiling Point | 229-230 °C[5] |
| Refractive Index | n20/D 1.5220[5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate[5] |
Synthesis of 4-(Trifluoromethylthio)benzoyl Chloride
The synthesis of 4-(trifluoromethylthio)benzoyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid, 4-(trifluoromethylthio)benzoic acid. This reaction can be effectively carried out using standard chlorinating agents such as oxalyl chloride or thionyl chloride.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-(trifluoromethylthio)benzoyl chloride from 4-(trifluoromethylthio)benzoic acid. This method is adapted from a similar, well-established procedure for a related compound.[1]
Materials:
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4-(Trifluoromethylthio)benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethylthio)benzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution. Gas evolution (CO and CO2) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-18 hours) until the gas evolution ceases and the reaction is complete (monitor by TLC or other appropriate analytical techniques).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-(trifluoromethylthio)benzoyl chloride can be purified by vacuum distillation to yield the final product as a clear liquid.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive and toxic reagents (oxalyl chloride) and the evolution of toxic gases (carbon monoxide). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-(trifluoromethylthio)benzoyl chloride from its carboxylic acid precursor.
Caption: Synthesis workflow for 4-(trifluoromethylthio)benzoyl chloride.
Logical Relationship of Key Properties
The utility of 4-(trifluoromethylthio)benzoyl chloride in drug development and other applications stems from the interplay of its structural features and resulting chemical properties.
Caption: Relationship between structure, properties, and applications.
References
- 1. prepchem.com [prepchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Trifluoromethylthio)benzoyl chloride | 330-14-3 [chemicalbook.com]
- 6. 4-(Trifluoromethylthio)benzoyl chloride | CAS: 330-14-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
